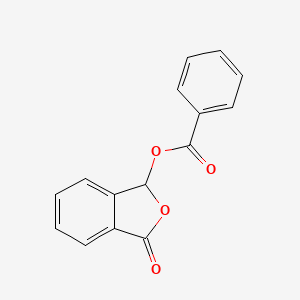

1(3H)-Isobenzofuranone, 3-(benzoyloxy)-

Description

Contextualization of the 1(3H)-Isobenzofuranone Skeleton in Heterocyclic Chemistry

The core of the molecule is the 1(3H)-isobenzofuranone skeleton, more commonly known as phthalide (B148349). nist.govchemeo.com This bicyclic structure consists of a benzene (B151609) ring fused to a five-membered lactone ring. Phthalide is a significant scaffold in heterocyclic chemistry, a branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The presence of the lactone (a cyclic ester) functional group imparts specific chemical reactivity to the phthalide system.

The fundamental properties of the 1(3H)-isobenzofuranone skeleton are well-established.

| Property | Value |

| Chemical Formula | C₈H₆O₂ |

| Molar Mass | 134.13 g/mol |

| Appearance | White solid |

| CAS Number | 87-41-2 |

This table presents basic data for the parent compound, 1(3H)-Isobenzofuranone.

Significance of the 3-Substituted Phthalide Motif in Organic Synthesis Research

The 3-position of the phthalide ring is a key site for chemical modification, and the resulting 3-substituted phthalides are a class of compounds that have garnered considerable interest in organic synthesis and medicinal chemistry. imjst.orgnih.gov The introduction of various substituents at this position can dramatically alter the molecule's physical, chemical, and biological properties.

Research has shown that 3-substituted phthalides exhibit a wide range of biological activities, including potential applications as antidepressant agents. nih.gov The nature of the substituent at the C-3 position is crucial in determining the specific biological effects. For instance, derivatives with different alkyl or aryl groups at this position have been synthesized and studied for their therapeutic potential.

A common precursor for the synthesis of 3-substituted phthalides is 3-hydroxyisobenzofuran-1(3H)-one. chemicalbook.comnih.gov This compound provides a convenient handle for introducing a variety of functional groups through reactions such as esterification or nucleophilic substitution.

Overview of Research Trajectories for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-

While specific research dedicated solely to 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is not prominent in the available literature, its structure suggests clear directions for scientific investigation. The compound is the benzoyl ester of 3-hydroxyphthalide.

Synthesis: The most logical synthetic route to 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- would involve the benzoylation of 3-hydroxyisobenzofuran-1(3H)-one. medcraveonline.com This reaction would typically employ benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Characterization: Following synthesis, the structure of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- would be confirmed using standard spectroscopic techniques.

| Spectroscopic Data (Predicted) | Expected Features |

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching frequencies for both the lactone and the benzoate (B1203000) ester. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for the aromatic protons of both the phthalide and benzoate moieties, as well as a characteristic signal for the proton at the 3-position of the phthalide ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

This table outlines the expected analytical data for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- based on its chemical structure.

Potential Research Applications: Given the diverse biological activities of other 3-substituted phthalides, research into 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- would likely focus on evaluating its potential pharmacological properties. The benzoyloxy group could influence the compound's lipophilicity and its interactions with biological targets. Future research could explore its efficacy in areas where other phthalide derivatives have shown promise.

Structure

3D Structure

Properties

CAS No. |

56973-60-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) benzoate |

InChI |

InChI=1S/C15H10O4/c16-13(10-6-2-1-3-7-10)18-15-12-9-5-4-8-11(12)14(17)19-15/h1-9,15H |

InChI Key |

CMIUEQVFEFXWAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms Involving 1 3h Isobenzofuranone, 3 Benzoyloxy and Derivatives

Electrophilic Nature and Participation in Organic Transformations

The core of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- features a lactone, a cyclic ester, fused to a benzene (B151609) ring. The C-3 carbon of the isobenzofuranone ring is bonded to two oxygen atoms, one from the lactone ring and another from the benzoyloxy group. This arrangement renders the C-3 position highly electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group and the benzoyloxy substituent further enhances this electrophilic character.

This inherent electrophilicity allows 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- and its derivatives to participate in a variety of organic transformations. They can serve as precursors for the synthesis of more complex heterocyclic systems. For instance, reactions with various nucleophiles can lead to the formation of substituted phthalides and isoindolinones, which are important structural motifs in many biologically active compounds. The benzoyloxy group acts as a good leaving group, facilitating these transformations.

Ring-Opening Reactions of the Isobenzofuranone Core

The strained five-membered lactone ring of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is prone to ring-opening reactions under various conditions. These reactions are often key steps in the construction of more elaborate molecular architectures.

Mechanistic Pathways in Cyclocondensation Reactions

Cyclocondensation reactions involving 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- and its analogs with dinucleophiles provide a powerful strategy for the synthesis of fused heterocyclic systems. The reaction is initiated by the nucleophilic attack of one of the nucleophilic centers of the dinucleophile at the electrophilic C-3 position of the isobenzofuranone. This is followed by the departure of the benzoyloxy leaving group. The subsequent ring-opening of the lactone generates an intermediate which then undergoes an intramolecular cyclization via the attack of the second nucleophilic center onto the newly formed electrophilic site, typically a carbonyl or a related functional group. The final step often involves a dehydration or a similar elimination reaction to afford the aromatic heterocyclic product. The precise mechanistic pathway can be influenced by the nature of the nucleophile, the reaction conditions, and the substitution pattern on the isobenzofuranone core.

Domino Aza-Michael-Cyclization-Dehydration Sequences

Derivatives of 1(3H)-Isobenzofuranone can participate in elegant domino reaction sequences, which allow for the rapid assembly of complex molecules in a single synthetic operation. One such sequence is the domino aza-Michael-cyclization-dehydration reaction. While not specifically detailed for the 3-(benzoyloxy) derivative in the available literature, analogous systems suggest a plausible mechanism. This sequence would likely be initiated by an aza-Michael addition of an amine to an α,β-unsaturated system appended to the isobenzofuranone core. This initial conjugate addition would be followed by an intramolecular cyclization, where a nucleophilic nitrogen attacks an electrophilic center within the molecule, potentially leading to the opening of the isobenzofuranone ring. The sequence would then conclude with a dehydration step to yield a stable, often polycyclic, nitrogen-containing heterocyclic product. These domino reactions are highly valued for their efficiency and atom economy in building molecular complexity.

Nucleophilic Substitution Patterns at the 3-Position

The 3-position of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is a focal point for nucleophilic substitution reactions. The nature of the nucleophile, the solvent, and the stereochemistry at the C-3 center all play crucial roles in determining the outcome of these reactions.

Stereochemical Outcomes of Nucleophilic Substitution (e.g., SNi Mechanisms)

The stereochemical outcome of nucleophilic substitution at a chiral center is a critical aspect of asymmetric synthesis. In the case of 3-substituted isobenzofuranones, the substitution can proceed through various mechanisms, including SN1, SN2, and the less common SNi (Substitution Nucleophilic internal) mechanism.

An SNi mechanism is characterized by the retention of stereochemical configuration. In this pathway, the nucleophile is delivered from the same face as the leaving group. For a reaction involving 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, an SNi mechanism would involve the formation of an intimate ion pair between the departing benzoyloxy anion and the resulting oxocarbenium ion at the C-3 position. The nucleophile would then attack from the front side, before the ion pair has had a chance to fully separate, leading to a product with the same stereochemistry as the starting material. The likelihood of an SNi mechanism is influenced by the structure of the substrate and the reaction conditions.

| Substitution Mechanism | Stereochemical Outcome | Key Feature |

| SN1 | Racemization (inversion and retention) | Formation of a planar carbocation intermediate. |

| SN2 | Inversion of configuration | Backside attack of the nucleophile. |

| SNi | Retention of configuration | Front-side attack via an intimate ion pair. |

Influence of Solvent Polarity on Stereoselectivity

Solvent polarity can have a profound impact on the stereochemical course of a nucleophilic substitution reaction. The choice of solvent can often favor one mechanistic pathway over another, thereby influencing the stereoselectivity of the reaction.

In the context of nucleophilic substitution at the 3-position of isobenzofuranones, polar protic solvents, such as alcohols, are capable of solvating both cations and anions effectively through hydrogen bonding. This can facilitate the formation of a solvent-separated ion pair or even a free carbocation, thus promoting an SN1-type mechanism which would lead to racemization.

Conversely, nonpolar or weakly polar aprotic solvents are less effective at solvating ions. In such environments, an SN2 mechanism, which involves a less charge-separated transition state, might be favored, leading to inversion of configuration. Furthermore, in some cases, these less polar solvents can promote the formation of the tight ion pair necessary for an SNi mechanism, resulting in retention of configuration. The interplay between the solvent's polarity and its ability to coordinate with the reacting species is therefore a critical parameter for controlling the stereochemical outcome of nucleophilic substitution at the C-3 position of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-.

| Solvent Type | Effect on Ions | Favored Mechanism (General Trend) | Expected Stereochemical Outcome |

| Polar Protic (e.g., methanol, ethanol) | Strong solvation of both cations and anions | SN1 | Racemization |

| Polar Aprotic (e.g., acetone, DMF) | Solvates cations well, anions poorly | SN2 | Inversion |

| Nonpolar Aprotic (e.g., hexane, toluene) | Poor solvation of ions | Can favor SN2 or SNi | Inversion or Retention |

Derivatization Strategies and Functional Group Transformations

The strategic derivatization of the phthalide (B148349) core at the C3 position is a key approach to synthesizing a library of compounds with potential biological activities. The benzoyloxy group in 1(3H)-isobenzofuranone, 3-(benzoyloxy)- serves as a versatile precursor for introducing carbon and nitrogen nucleophiles.

The introduction of aryl-amino and indolyl moieties at the C3 position of the isobenzofuranone scaffold has been a subject of synthetic interest. These functional groups are prevalent in many biologically active molecules.

Synthesis of 3-Arylaminophthalides

The synthesis of 3-arylaminophthalides from 1(3H)-isobenzofuranone, 3-(benzoyloxy)- can be achieved through a nucleophilic substitution reaction. In this proposed pathway, an arylamine attacks the electrophilic C3 carbon of the phthalide, leading to the displacement of the benzoate (B1203000) leaving group. The reaction is typically facilitated by a Lewis acid catalyst to enhance the electrophilicity of the C3 carbon.

The general reaction scheme is as follows:

1(3H)-Isobenzofuranone, 3-(benzoyloxy)- + Arylamine --(Lewis Acid)--> 3-Arylaminophthalide + Benzoic acid

While direct literature for this specific transformation using the 3-benzoyloxy derivative is not abundant, the reactivity is inferred from analogous reactions with similar leaving groups at the C3 position. The choice of Lewis acid and reaction conditions would be critical to optimize the yield and minimize side reactions.

Synthesis of 3-Indolylphthalides

The synthesis of 3-indolylphthalides can be effectively carried out via a Friedel-Crafts alkylation reaction. In this approach, 3-hydroxyphthalide, which can be readily formed from the hydrolysis of 1(3H)-isobenzofuranone, 3-(benzoyloxy)-, reacts with indoles in the presence of a Brønsted or Lewis acid catalyst. The acid protonates the hydroxyl group of the 3-hydroxyphthalide, which then departs as a water molecule, generating a stabilized carbocation at the C3 position. This electrophile is then attacked by the electron-rich indole (B1671886) ring, typically at the C3 position, to form the C-C bond.

A variety of substituted indoles can be used in this reaction, leading to a diverse library of 3-indolylphthalides. The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction efficiency and yield.

Below is a table summarizing the synthesis of various 3-indolylphthalides from 3-hydroxyphthalide and substituted indoles.

| Entry | Indole Reactant | Product | Catalyst | Solvent | Yield (%) |

| 1 | Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | p-TsOH | Dichloromethane | 92 |

| 2 | 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | p-TsOH | Dichloromethane | 88 |

| 3 | 5-Methoxyindole | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | p-TsOH | Dichloromethane | 95 |

| 4 | 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one | p-TsOH | Dichloromethane | 85 |

The 3-arylaminophthalide and 3-indolylphthalide scaffolds serve as versatile intermediates for further functional group manipulations, allowing for the divergent synthesis of a wide array of derivatives. These transformations can target the lactone, the aromatic rings, or the appended nitrogen-containing moieties.

Transformations of the Lactone Ring

The γ-lactone ring of the phthalide core is susceptible to various transformations. For instance, reduction of the lactone can lead to the corresponding diol. This can be achieved using strong reducing agents like lithium aluminum hydride. Subsequent selective oxidation of the primary alcohol would yield a lactol, which exists in equilibrium with the open-chain hydroxy aldehyde.

Alternatively, the lactone can undergo aminolysis with primary amines under harsh conditions to yield the corresponding ring-opened amides. These amides can then be subjected to further modifications.

Modifications of the Arylamino and Indolyl Moieties

The arylamino and indolyl groups offer numerous sites for functionalization. The nitrogen atom of the arylamino group can be acylated, alkylated, or sulfonylated to introduce a variety of substituents. These reactions can alter the electronic properties and steric bulk of the molecule, potentially influencing its biological activity.

For the 3-indolylphthalide derivatives, the indole nitrogen can be alkylated or acylated. Furthermore, the indole ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically at the C5 or C6 positions, depending on the directing effects of the existing substituents.

These divergent strategies, starting from a common phthalide intermediate, enable the systematic exploration of the chemical space around this scaffold, which is a powerful approach in the discovery of new bioactive compounds.

Advanced Structural Analysis and Stereochemistry of 1 3h Isobenzofuranone, 3 Benzoyloxy

X-ray Crystallography Studies of Molecular and Crystal Structures

The isobenzofuranone core, a bicyclic system consisting of a benzene (B151609) ring fused to a γ-lactone ring, exhibits characteristic bond lengths and angles that are largely conserved across different derivatives. Data from related structures, such as 3-(diphenylamino)isobenzofuran-1(3H)-one, reveal that the fused ring system is nearly planar.

The bond lengths within the lactone moiety are of particular interest. For instance, the C=O bond is typically around 1.20 Å, while the C-O single bond within the ester group is approximately 1.37 Å. The bond connecting the chiral carbon (C3) to the oxygen atom of the lactone ring is generally in the range of 1.45 Å. The bond lengths within the benzene ring show the expected aromatic character, averaging around 1.39 Å.

The internal angles of the five-membered lactone ring are constrained by its cyclic nature, leading to some deviation from ideal sp² and sp³ geometries. The angle at the carbonyl carbon (C=O) is typically close to 128°, while the angle at the C3 carbon is approximately 103°.

Table 1: Representative Bond Lengths in 3-Substituted Isobenzofuranone Ring Systems

| Bond | Typical Length (Å) |

|---|---|

| C=O | ~1.20 |

| C-O (ester) | ~1.37 |

| C3-O (lactone) | ~1.45 |

Table 2: Representative Bond Angles in 3-Substituted Isobenzofuranone Ring Systems

| Angle | Typical Value (°) |

|---|---|

| O=C-O | ~128 |

The terms "exo" and "endo" are formally used to describe the stereochemistry of substituents in bridged bicyclic compounds. In the context of 1(3H)-isobenzofuranone, 3-(benzoyloxy)-, which is a fused bicyclic system, the orientation of the benzoyloxy substituent relative to the plane of the isobenzofuranone ring is more accurately described by torsion angles.

The conformation of the molecule is determined by the rotation around the single bond connecting the C3 carbon of the isobenzofuranone ring and the oxygen atom of the benzoyloxy group. This rotation dictates the spatial relationship between the benzoyloxy group and the phthalide (B148349) core. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions. Theoretical calculations and data from analogous structures suggest that the bulky benzoyloxy group will orient itself to reduce steric clash with the fused benzene ring.

There is a lack of publicly available X-ray crystallography data for true dimeric systems of 1(3H)-isobenzofuranone, 3-(benzoyloxy)-. Such dimers could be linked in various ways, for example, through intermolecular interactions or covalent bonds. An analysis of the dihedral angles in such a system would describe the rotational orientation of the two phthalide units relative to each other. In the absence of experimental data on a true dimer, we can consider the dihedral angles within a single molecule that contains multiple planar ring systems. For example, in 3-(diphenylamino)isobenzofuranone, the dihedral angles between the planar isobenzofuranone ring and the two phenyl rings of the substituent are significant, measuring approximately 63.58° and 63.17°. thieme-connect.com This illustrates how different planar parts of the molecule are oriented with respect to each other.

Chirality and Stereoisomerism in 3-Substituted Isobenzofuranones

The substitution at the C3 position of the isobenzofuranone ring introduces a stereogenic center, leading to the possibility of stereoisomerism.

The C3 carbon atom of 1(3H)-isobenzofuranone, 3-(benzoyloxy)- is a chiral center. This is because it is bonded to four different groups:

The oxygen atom of the lactone ring.

A hydrogen atom.

The carbon atom (C3a) of the fused benzene ring.

The oxygen atom of the benzoyloxy substituent.

Due to this chiral center, the compound can exist as a pair of enantiomers, (R)-1(3H)-isobenzofuranone, 3-(benzoyloxy)- and (S)-1(3H)-isobenzofuranone, 3-(benzoyloxy)-. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound without the use of chiral catalysts or starting materials will typically result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is a significant area of research, as the biological activity of chiral molecules is often enantiomer-dependent. researchgate.net

Following a comprehensive review of scientific literature, it has been determined that specific research data focusing on the advanced structural analysis and stereochemistry of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is not publicly available. Consequently, a detailed discussion on the enantiomeric and diastereomeric excess determination, as well as the elucidation of pseudoacyl C-O bond length dependencies for this particular compound, cannot be provided at this time.

General methodologies for determining enantiomeric and diastereomeric excess in chiral compounds often involve techniques such as chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, and circular dichroism spectroscopy. nih.govrsc.orgnih.gov These methods are broadly applicable to a wide range of chiral molecules.

Similarly, the study of bond length dependencies in molecular structures is typically accomplished through X-ray crystallography and computational modeling. researchgate.net Such analyses provide precise measurements of bond lengths and angles, offering insights into the electronic and steric effects that influence molecular geometry. While crystallographic data exists for various other substituted isobenzofuranone derivatives, specific studies on the pseudoacyl C-O bond in 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- have not been reported.

Further experimental research is required to generate the specific data necessary to address the topics of enantiomeric and diastereomeric excess determination and pseudoacyl C-O bond length dependencies for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-.

Spectroscopic Characterization Methodologies in Research on 1 3h Isobenzofuranone, 3 Benzoyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-. The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule, with their chemical shifts (δ) indicating their electronic environment and splitting patterns revealing adjacent protons. The aromatic protons of the isobenzofuranone and benzoyloxy moieties typically appear in the downfield region (around 7.0-8.5 ppm), while the proton at the C3 position is also distinctly observed. nih.gov

The ¹³C NMR spectrum provides information on all the unique carbon atoms. Key resonances include those of the two carbonyl carbons (lactone and ester), which appear significantly downfield, and the carbons of the aromatic rings. researchgate.net The chemical shifts confirm the presence of the phthalide (B148349) and benzoyl groups. libretexts.orgresearchgate.net

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Lactone Carbonyl (C1) | - | ~170.0 |

| Ester Carbonyl (C=O) | - | ~164.0 |

| Aromatic C-H (Phthalide) | ~7.5-7.9 | ~122.0-134.0 |

| Aromatic C-H (Benzoyloxy) | ~7.4-8.2 | ~128.0-134.0 |

| Methine C-H (C3) | ~7.3 | ~95.0 |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism and conformational changes. ox.ac.ukrsc.org For molecules like 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, VT-NMR can be used to study the rotational barrier around the C3-O bond, which connects the benzoyloxy group to the isobenzofuranone core. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. rsc.org As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. nih.gov

Furthermore, this technique could investigate the potential for ring-chain tautomerism, where the cyclic lactone form exists in equilibrium with an open-chain keto-carboxylic acid form. Changes in temperature would shift this equilibrium, leading to observable changes in the NMR spectrum and providing insight into the thermodynamic parameters of this process. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org In the case of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, the IR spectrum is characterized by strong absorption bands indicative of its key functional groups. nih.govresearchgate.netresearchgate.net

The most prominent features are the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the γ-lactone ring and another for the ester group. The lactone carbonyl typically absorbs at a higher frequency (around 1760-1780 cm⁻¹) due to ring strain, while the ester carbonyl appears around 1720-1740 cm⁻¹. The spectrum also shows C-O stretching vibrations and the characteristic absorptions for the aromatic C-H and C=C bonds.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| γ-Lactone | C=O Stretch | ~1770 |

| Ester | C=O Stretch | ~1725 |

| Aromatic Ring | C=C Stretch | ~1600, ~1470 |

| Ester/Lactone | C-O Stretch | ~1270, ~1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. The fragmentation pattern in the mass spectrum reveals how the molecule breaks apart upon ionization. For this compound, common fragmentation pathways would include the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and an isobenzofuranone radical cation. nih.gov Other fragments corresponding to the loss of CO or CO₂ are also typically observed. libretexts.orgyoutube.com

| m/z Value | Proposed Fragment Identity |

|---|---|

| 254 | [M]⁺ (Molecular Ion) |

| 149 | [Phthalic Anhydride]⁺ |

| 133 | [M - C₇H₅O₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

1(3H)-Isobenzofuranone, 3-(benzoyloxy)- possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique used to determine the absolute configuration (R or S) of chiral molecules. nih.govnih.gov

The method involves comparing the experimentally measured ECD spectrum of the chiral compound with the theoretical spectrum calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net By simulating the ECD spectra for both the R and S enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. mdpi.com A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms the stereochemistry of the sample. mdpi.com This computational approach has become a powerful tool for the stereochemical elucidation of natural products and other chiral compounds. beilstein-journals.org

Table of Compounds

| IUPAC Name | Common Name |

| 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- | 3-Benzoyloxyphthalide |

| Phthalic anhydride (B1165640) | - |

| Benzoic acid | - |

Computational Chemistry Applications in the Study of 1 3h Isobenzofuranone, 3 Benzoyloxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules. However, no dedicated DFT studies have been published for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-. Such a study would provide fundamental insights into the molecule's behavior.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, an MEP analysis would pinpoint the regions most susceptible to electrostatic interactions and chemical attack. Currently, no MEP analysis for this specific compound is available in the literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. An analysis would reveal the nature of intramolecular charge transfer within 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, but specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It can quantify the stabilization energies arising from hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. This analysis would offer a quantitative measure of the electronic delocalization and stability of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, but no such NBO studies have been performed on this molecule.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these local reactivity descriptors, one could precisely identify which atoms in 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- are most likely to participate in chemical reactions. To date, no Fukui function analysis has been published for this compound.

Quantum Chemical Mechanistic Studies

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. Such studies could, for example, detail the mechanism of hydrolysis of the benzoyloxy group or other reactions involving the phthalide (B148349) core. However, the literature lacks any quantum chemical mechanistic investigations specifically involving 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-.

Molecular Dynamics (MD) Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, providing insights into its conformational dynamics and interactions with a solvent or a biological receptor. For more detailed studies of chemical reactions in complex environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These powerful techniques could be used to study the behavior of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- in solution or its binding to a protein active site. At present, no MD or QM/MM studies have been reported for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

For a molecule such as 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, which contains aromatic rings, ester groups, and multiple hydrogen atoms, a variety of non-covalent interactions are expected to govern its solid-state architecture. These interactions can be mapped onto the Hirshfeld surface using descriptors like the normalized contact distance (dnorm). The dnorm value is calculated from the distances to the nearest nucleus inside (di) and outside (de) the surface. biointerfaceresearch.com This property is typically visualized with a red-white-blue color scheme: red spots highlight close contacts that are shorter than the sum of the van der Waals radii, white areas represent contacts of approximate van der Waals separation, and blue regions indicate longer-range interactions. scirp.org For 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, prominent red areas would be anticipated where the hydrogen atoms interact closely with oxygen atoms from neighboring molecules, indicative of C–H···O hydrogen bonds. nih.gov

While specific crystallographic studies and Hirshfeld analysis for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- are not available in the reviewed literature, an analysis would be expected to reveal the contributions of several key interactions. Based on analyses of similar organic molecules containing aromatic and ester functionalities, a plausible distribution of intermolecular contacts can be projected. nih.govresearchgate.netnih.gov The dominant interactions would likely be H···H contacts due to the abundance of hydrogen atoms on the molecular surface. Significant contributions from O···H/H···O and C···H/H···C contacts are also expected, reflecting the importance of hydrogen bonds and C-H···π interactions in the crystal structure. dcu.ieacs.org

The following interactive table presents a representative breakdown of intermolecular contact contributions for a molecule with a similar atomic composition, as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.5 |

| O···H / H···O | 25.2 |

| C···H / H···C | 20.1 |

| C···C | 5.5 |

| O···C / C···O | 3.2 |

| O···O | 1.5 |

The 2D fingerprint plot for 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- would be expected to show characteristic features. The O···H contacts would typically appear as distinct, sharp spikes, while the C···H interactions would form more diffuse "wing-like" patterns. researchgate.net The C···C contacts, indicative of π-π stacking between the aromatic rings, would also be visible, often characterized by specific patterns on the Hirshfeld surface map (shape index and curvedness) and the fingerprint plot. nih.gov Together, these computational analyses provide a comprehensive picture of the forces that stabilize the crystal lattice.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms Excluding Specific Biological Activities

Investigation of Structural Features Influencing Molecular Interactions

The molecular interactions of 1(3H)-isobenzofuranone derivatives are largely dictated by the core lactone ring system and the nature of the substituent at the C-3 position. The aromatic lactone structure is a key feature found in many compounds with significant biological activities. researchgate.net Studies on various derivatives reveal that the planarity of the bicyclic isobenzofuranone system and the stereochemistry at the C-3 position are critical for binding to biological targets. researchgate.net

In Silico Pharmacophore Probing for Target Identification

In silico pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This method is valuable in the early stages of drug discovery for virtual screening and identifying potential new targets for a given scaffold. nih.gov

For classes of compounds like benzofuran (B130515) hybrids, which are structurally related to isobenzofuranones, pharmacophore-based screening has been successfully employed to identify potential inhibitors of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A pharmacophore model for an EGFR inhibitor, for example, might include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. By designing and screening a virtual library of compounds against this model, researchers can prioritize molecules that are most likely to be active. nih.gov This approach allows for the rational design of new derivatives and helps elucidate the key interaction points required for molecular recognition, providing a pathway to identify the targets of compounds like 1(3H)-isobenzofuranone derivatives. nih.govnih.gov

Molecular Docking Studies for Binding Mode Evaluation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the binding modes of ligands with their protein targets and to estimate their binding affinity. researchgate.net

Several studies have utilized molecular docking to evaluate the binding modes of isobenzofuranone derivatives. For example, in a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones as potential antioxidant and antiplatelet agents, docking studies were performed against target proteins with PDB IDs 3MNG (for antioxidant activity) and 2OYE (for antiplatelet activity). nih.gov The results showed that active compounds exhibited high binding affinities, reflected by favorable docking scores. nih.gov The docking poses revealed key interactions, such as hydrophobic interactions and hydrogen bonds, between the ligands and amino acid residues in the active sites of the target proteins, which are responsible for the stability of the ligand-protein complex. nih.govresearchgate.net

For instance, the docking of highly active antioxidant compounds showed a higher binding affinity and more stable hydrophobic interactions compared to the standard reference, ascorbic acid. nih.gov Similarly, potent antiplatelet compounds displayed higher docking scores than aspirin (B1665792) against the target enzyme. nih.gov These studies demonstrate that the isobenzofuranone scaffold fits well into the binding pockets of various enzymes, and the substituents determine the specificity and strength of the interaction. nih.gov

Table 1: Molecular Docking Scores of (Z)-3-benzylideneisobenzofuran-1(3H)-one Derivatives

| Compound | Target (PDB ID) | Docking Score | Reference Compound | Reference Docking Score |

|---|---|---|---|---|

| 28f | Antioxidant (3MNG) | 4.6899 | Ascorbic Acid | 3.1764 |

| 28k | Antioxidant (3MNG) | 3.9321 | Ascorbic Acid | 3.1764 |

| 28l | Antioxidant (3MNG) | 3.4080 | Ascorbic Acid | 3.1764 |

| 28d (inactive) | Antioxidant (3MNG) | 2.9813 | Ascorbic Acid | 3.1764 |

| 28s | Antiplatelet (2OYE) | 5.7131 | Aspirin | 4.4803 |

| 28k | Antiplatelet (2OYE) | 5.1953 | Aspirin | 4.4803 |

| 28l | Antiplatelet (2OYE) | 5.1184 | Aspirin | 4.4803 |

| 28f | Antiplatelet (2OYE) | 5.1010 | Aspirin | 4.4803 |

| 28j (inactive) | Antiplatelet (2OYE) | 4.1714 | Aspirin | 4.4803 |

Data sourced from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov

Correlation between Structural Modifications and Binding Affinity

Structure-activity relationship (SAR) studies aim to correlate specific structural modifications of a compound with its resulting biological activity or binding affinity. For the isobenzofuranone class, modifications often involve introducing different substituents on the aromatic rings of the scaffold. nih.gov

In the series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the introduction of various electron-donating groups (EDG) and electron-withdrawing groups (EWG) at different positions significantly influenced their antioxidant and antiplatelet activities. nih.gov For example, compounds with specific methoxy (B1213986) (OMe) group substitutions showed enhanced antioxidant potency, in some cases up to 10-fold higher than the standard, ascorbic acid. nih.gov The position of the substituent was found to be critical; an OMe group was more advantageous on one aromatic ring (Site II) compared to the other (Site I). nih.gov

This correlation is often quantified by comparing the IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) or binding constants (Kᵢ) of different derivatives. A lower IC₅₀ or Kᵢ value indicates higher potency and, typically, a stronger binding affinity. The data clearly shows that even minor changes, such as altering the position of a functional group, can lead to substantial differences in biological activity, highlighting the importance of precise structural modifications in optimizing binding affinity. nih.gov

Table 2: Correlation of Structural Modification with Antioxidant Activity

| Compound | Structural Modification | Antioxidant Activity (IC₅₀ in µg/mL) |

|---|---|---|

| Ascorbic Acid (Standard) | - | 4.57 |

| 28f | Specific substitutions leading to high activity | 0.45 ± 0.01 |

| 28k | Specific substitutions leading to high activity | 0.55 ± 0.02 |

| 28t | OMe group at C-6 (Site I), no substitution at Site II | 21.21 ± 0.12 |

Data sourced from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov

Influence of Substituent Effects on Molecular Recognition and Potential Mechanisms

The electronic properties of substituents on the isobenzofuranone scaffold play a pivotal role in molecular recognition. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution of the aromatic rings, influencing non-covalent interactions such as π-π stacking, cation-π, and hydrogen bonds, which are fundamental to ligand-receptor binding. rsc.org

Studies on aromatic interactions have shown that electron-withdrawing substituents can significantly increase the strength of interactions, highlighting the role of electrostatics in stabilizing the complex. rsc.org For example, the presence of EWGs can enhance the interaction of the isobenzofuranone derivative with electron-rich pockets in a target enzyme. Conversely, EDGs can strengthen interactions with electron-deficient sites. nih.gov

This principle is crucial for understanding potential mechanisms like enzyme inhibition. Many isobenzofuranone derivatives exert their effects by inhibiting enzymes such as cyclooxygenase-1 (COX-1) or tyrosinase. nih.govresearchgate.net The binding and subsequent inhibition are governed by the precise fit and complementary interactions between the inhibitor and the enzyme's active site. The substituent effects directly modulate this binding affinity. For instance, in the case of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the presence and position of hydroxyl and methoxy groups were found to be key determinants of their high antioxidant and antiplatelet activities, which are linked to enzyme inhibition pathways. nih.gov The enhanced binding affinity observed in molecular docking studies for the most active compounds is a direct result of these favorable substituent-driven interactions. nih.gov

Applications of 1 3h Isobenzofuranone, 3 Benzoyloxy in Advanced Organic Synthesis Research

Role as Key Intermediates in the Synthesis of Complex Molecules

1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, often referred to as 3-benzoyloxyphthalide, serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, including natural products and their analogues. The benzoyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions at the C-3 position. This reactivity allows for the introduction of a wide range of substituents, thereby enabling the construction of intricate molecular frameworks.

One of the notable applications of 3-benzoyloxyphthalide is in the synthesis of various 3-substituted phthalides. These compounds are precursors to biologically important molecules such as alkaloids. For instance, the convulsant alkaloid biculline features a phthalide (B148349) isoquinoline (B145761) structure, and synthetic strategies towards such molecules can leverage the reactivity of 3-substituted phthalides derived from 3-benzoyloxyphthalide. scholaris.ca

The general strategy involves the displacement of the benzoyloxy group by a suitable nucleophile. This can be a carbanion, an enolate, or another carbon-based nucleophile, leading to the formation of a new carbon-carbon bond at the C-3 position. This approach has been instrumental in the synthesis of various natural products containing the phthalide core.

Table 1: Examples of Complex Molecules Synthesized Using Phthalide Intermediates

| Target Molecule Class | Phthalide Intermediate Role | Key Transformation |

|---|---|---|

| Isoquinoline Alkaloids | Precursor to the phthalide portion of the alkaloid | Nucleophilic substitution at C-3 |

| Isoindolinones | Electrophilic partner for amine nucleophiles | Ring-opening and re-cyclization |

This table is generated based on the general applications of 3-substituted phthalides as versatile intermediates in the synthesis of complex molecules.

Construction of Heterocyclic Ring Systems via Isobenzofuranone Transformations

The reactivity of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- extends beyond simple substitution reactions, making it a valuable precursor for the construction of various heterocyclic ring systems. A particularly important transformation is its reaction with primary amines to furnish N-substituted isoindolinones, another significant class of heterocyclic compounds with diverse biological activities. researchgate.netnih.gov

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the lactone, followed by the expulsion of the benzoate (B1203000) anion and subsequent ring-closure to form the five-membered lactam ring of the isoindolinone. This methodology provides a straightforward and efficient route to a wide range of isoindolinone derivatives.

Furthermore, the versatility of the phthalide scaffold allows for its transformation into other heterocyclic systems. For example, cascade reactions initiated by the reaction of a nucleophile with 3-benzoyloxyphthalide can lead to the formation of more complex polycyclic heterocyclic structures. While specific examples directly employing the 3-benzoyloxy derivative are not extensively detailed in readily available literature, the principle is well-established with other 3-substituted phthalides. The benzoyloxy group, being a good leaving group, is expected to facilitate such transformations effectively.

Table 2: Heterocyclic Systems Derived from Phthalide Scaffolds

| Starting Material | Reagent | Resulting Heterocycle |

|---|---|---|

| 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- | Primary Amines | N-Substituted Isoindolinones |

This table illustrates the utility of the phthalide scaffold in the synthesis of various nitrogen-containing heterocycles.

Development of Novel Synthetic Methodologies Employing Phthalide Scaffolds

The unique reactivity of the phthalide core, and specifically derivatives like 1(3H)-Isobenzofuranone, 3-(benzoyloxy)-, has spurred the development of novel synthetic methodologies. The ability of the C-3 position to act as an electrophilic center has been exploited in the design of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Research in this area focuses on expanding the scope of nucleophiles that can be employed in reactions with 3-acyloxyphthalides, as well as developing catalytic and stereoselective versions of these transformations. The development of enantioselective methods for the synthesis of 3-substituted phthalides is of particular importance, as many biologically active natural products containing this motif are chiral. scholaris.ca

While direct studies on 3-benzoyloxyphthalide in the context of developing entirely new named reactions are not prominently documented, its role as a reactive electrophile places it at the center of methodological advancements in phthalide chemistry. For instance, its use in cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity, is an area of active research. researchgate.net Such cascades could involve an initial nucleophilic attack at C-3, followed by subsequent intramolecular reactions to build complex polycyclic systems. The development of such efficient and atom-economical processes is a key goal in modern organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(benzoyloxy)-1(3H)-isobenzofuranone derivatives?

- Answer: Derivatives of 3-(benzoyloxy)-1(3H)-isobenzofuranone can be synthesized via condensation reactions between phthalaldehyde derivatives and substituted ketones under solvent-free conditions . For example, analogous compounds like 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one were synthesized using methylacetophenone and phthalaldehyde, yielding crystalline products with defined melting points (74–76°C) . Optimization of reaction conditions, such as catalyst selection (e.g., piperidine) and temperature control, is critical for improving yields (up to 70%) .

Q. How can NMR spectroscopy confirm the structural integrity of synthesized 3-(benzoyloxy)-1(3H)-isobenzofuranone derivatives?

- Answer: ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, in derivatives like 3-ethoxy-6-chloro-2-(6-ethylbenzofuran-3-yl)benzofuran, distinct chemical shifts for ethoxy groups (δ ~1.3–1.5 ppm for CH₃; δ ~3.8–4.2 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm) confirm regioselectivity . Integration ratios and coupling constants further validate molecular symmetry and purity .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Answer: While specific safety data for 3-(benzoyloxy)-1(3H)-isobenzofuranone is limited, analogous benzofuranones require handling in well-ventilated areas with PPE (gloves, safety glasses) to avoid skin/eye contact . Consult safety data sheets (SDS) for related compounds (e.g., N-hydroxyurea derivatives) for emergency measures, including first-aid protocols for inhalation or ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in substituted 3-(benzoyloxy)-1(3H)-isobenzofuranone derivatives?

- Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural evidence. For instance, SC-XRD of 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one revealed intermolecular C–H···O interactions and π-π stacking, which stabilize the crystal lattice . Comparative analysis with derivatives (e.g., methoxy vs. methyl substituents) identifies steric and electronic effects on molecular conformation . Data can be cross-validated with Cambridge Structural Database entries (e.g., CCDC 1505246) .

Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions?

- Answer: Hirshfeld surface analysis quantifies non-covalent interactions (e.g., van der Waals, hydrogen bonds) through metrics like dnorm and 2D fingerprint plots. In studies of 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, this method revealed that C–H···O contacts contribute >60% to the total interaction energy, guiding predictions of solubility and stability .

Q. How can mass spectrometry differentiate structural isomers of substituted 3-(benzoyloxy)-1(3H)-isobenzofuranone?

- Answer: High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass measurements (<5 ppm error). For example, electron ionization (EI) spectra of 3-butylidenephthalide (C₁₂H₁₂O₂) show characteristic fragmentation patterns (e.g., loss of CO or C₄H₈) that differ from methoxy-substituted analogs . Isotopic abundance ratios (e.g., ⁷⁹Br/⁸¹Br in brominated derivatives) further aid identification .

Q. What in vitro models are used to evaluate the neuroprotective potential of this compound?

- Answer: Primary neuronal cultures treated with H₂O₂-induced oxidative stress are common models. Derivatives like 3-butyl-6-fluoro-1(3H)-isobenzofuranone showed neuroprotection at non-cytotoxic concentrations (IC₅₀ >100 µM), reducing lipid peroxidation by scavenging ROS . Dose-response assays and lactate dehydrogenase (LDH) leakage tests quantify efficacy and safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.